molecular formula C14H23NO3SSi B14380457 4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine CAS No. 88534-26-3

4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine

Cat. No.: B14380457
CAS No.: 88534-26-3
M. Wt: 313.49 g/mol
InChI Key: NKXUKFMKOQDYOF-UHFFFAOYSA-N
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Description

4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine is an organosulfur compound that features a morpholine ring substituted with a phenyl(trimethylsilyl)methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine typically involves the reaction of morpholine with phenyl(trimethylsilyl)methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and implementing purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The phenyl(trimethylsilyl)methanesulfonyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.

Scientific Research Applications

4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl(trimethylsilyl)methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride used in similar types of reactions.

    Tosyl Chloride: Another sulfonyl chloride with a toluene group instead of the phenyl(trimethylsilyl) group.

    Phenylboronic Acid: Used in similar organic synthesis reactions, particularly in Suzuki-Miyaura coupling.

Uniqueness

4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine is unique due to the presence of the trimethylsilyl group, which imparts specific steric and electronic properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.

Properties

CAS No.

88534-26-3

Molecular Formula

C14H23NO3SSi

Molecular Weight

313.49 g/mol

IUPAC Name

trimethyl-[morpholin-4-ylsulfonyl(phenyl)methyl]silane

InChI

InChI=1S/C14H23NO3SSi/c1-20(2,3)14(13-7-5-4-6-8-13)19(16,17)15-9-11-18-12-10-15/h4-8,14H,9-12H2,1-3H3

InChI Key

NKXUKFMKOQDYOF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(C1=CC=CC=C1)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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